4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one
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Overview
Description
- The pyrazole intermediate is then reacted with piperazine-2,5-dione (piperazin-2-one) to form the desired compound.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Pyrazole Ring:
- A pyrazole ring is formed by reacting 1-(4-chlorophenyl)-1H-pyrazol-4-carbaldehyde with an appropriate amine (such as 1H-pyrrol-1-ylamine).
- The reaction typically occurs under acidic conditions.
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
- The major products depend on the specific reaction conditions and substituents. For instance:
- Chlorophenyl substitution: 4-substituted derivatives.
- Pyrazole ring modification: Various analogs.
Scientific Research Applications
Chemistry:
Building Blocks:
Medicinal Chemistry:
Biology and Medicine:
Antiviral Activity:
Other Biological Activities:
Industry:
Mechanism of Action
- The precise mechanism of action remains an active area of research.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H16ClN5O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-2-one |
InChI |
InChI=1S/C18H16ClN5O2/c19-13-3-5-14(6-4-13)24-17(22-8-1-2-9-22)15(11-21-24)18(26)23-10-7-20-16(25)12-23/h1-6,8-9,11H,7,10,12H2,(H,20,25) |
InChI Key |
BZTMJIGLOFWREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Origin of Product |
United States |
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